

Synthesis and Characterization of N-nitroso-atenolol Reference Standard: A Technical Guide

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Compound of Interest

Compound Name: *N-nitroso-atenolol*

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Introduction

N-nitroso-atenolol is a nitrosamine impurity and a potential genotoxic derivative of the widely prescribed beta-blocker, atenolol.[1][2] Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory bodies like the FDA and EMA due to their classification as probable human carcinogens.[1] The formation of **N-nitroso-atenolol** can occur when atenolol's secondary amine group reacts with nitrosating agents, such as nitrites, under specific conditions, potentially during synthesis, storage, or even in vivo.[1][3][4] The detection of this impurity in some atenolol-based pharmaceuticals has underscored the critical need for stringent analytical monitoring.[5]

This technical guide provides a comprehensive overview of the synthesis and characterization of the **N-nitroso-atenolol** reference standard. A well-characterized reference standard is essential for the development and validation of sensitive analytical methods required to quantify and control this impurity in active pharmaceutical ingredients (APIs) and finished drug products, ensuring patient safety and regulatory compliance.[5][6]

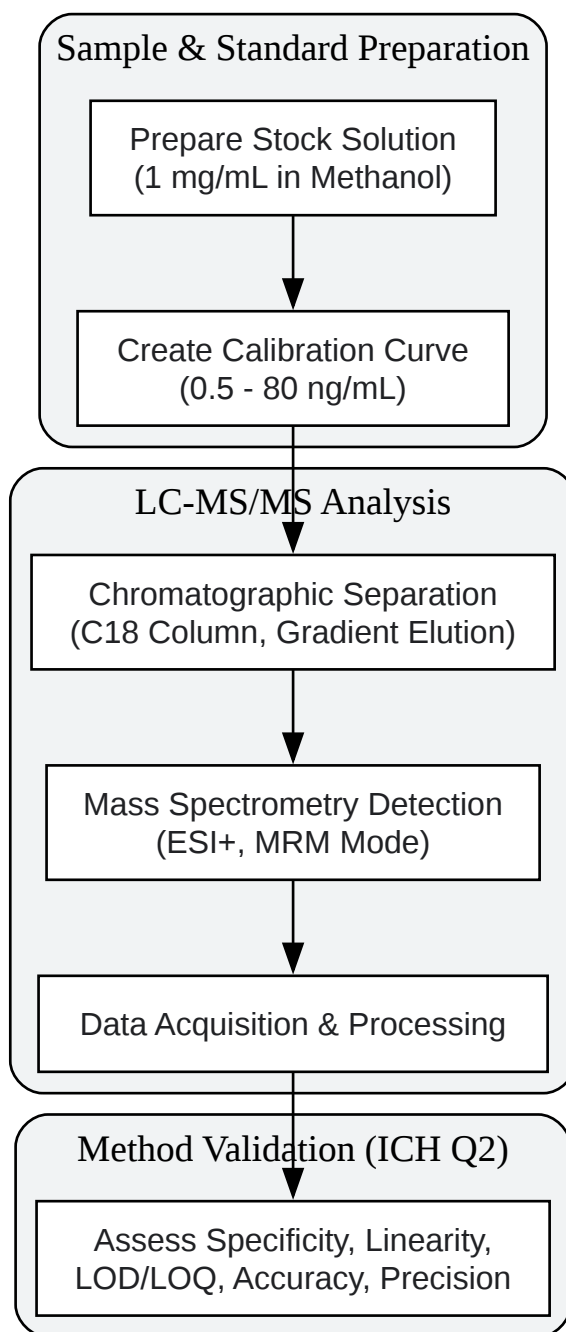
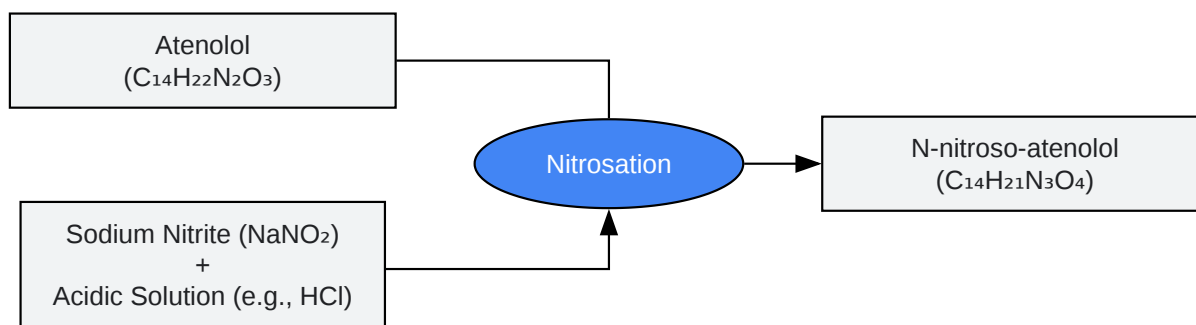
Synthesis of N-nitroso-atenolol

The synthesis of **N-nitroso-atenolol** is achieved through the nitrosation of atenolol. This reaction involves the interaction of the secondary amine group in the atenolol molecule with a nitrosating agent, typically sodium nitrite, under acidic conditions.[3][4]

Experimental Protocol: General Procedure for Nitrosation

This protocol describes a representative method for the synthesis of **N-nitroso-atenolol**.

- **Dissolution:** Dissolve a known quantity of atenolol in a suitable acidic solution, such as hydrochloric acid (HCl), at a controlled temperature, often at or below room temperature to manage the reaction's exothermicity.
- **Addition of Nitrosating Agent:** Slowly add an aqueous solution of a nitrosating agent, such as sodium nitrite (NaNO_2), to the atenolol solution dropwise while maintaining the acidic pH and low temperature. A molar excess of the nitrosating agent may be used to drive the reaction to completion.^[7]
- **Reaction:** Stir the mixture for a specified period, allowing the nitrosation reaction to proceed. The reaction progress can be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching and Extraction:** Once the reaction is complete, quench any excess nitrosating agent. The **N-nitroso-atenolol** product is then typically extracted from the aqueous solution using an appropriate organic solvent.
- **Purification:** Purify the crude product obtained after extraction. This can be achieved through techniques such as column chromatography to isolate **N-nitroso-atenolol** from unreacted starting material and other byproducts.
- **Isolation and Drying:** Evaporate the solvent from the purified fractions under reduced pressure to yield the **N-nitroso-atenolol** reference standard as a solid.^[2] Dry the final product under a vacuum.



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